3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid
Description
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2S/c1-21-13-4-2-9(3-5-13)10-6-11(14(19)20)8-12(7-10)15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZMDUGNYLNNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme:
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Synthesis of 3-Bromo-5-trifluoromethylbenzoic Acid :
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Preparation of 4-Methylthiophenylboronic Acid :
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Cross-Coupling :
Method 2: Friedel-Crafts Alkylation
Electrophilic aromatic substitution leverages the directing effects of the trifluoromethyl group to introduce the methylthiophenyl moiety.
Reaction Scheme:
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Synthesis of 5-Trifluoromethylbenzoyl Chloride :
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Friedel-Crafts Acylation :
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Reaction with thioanisole (4-methylthiophenyl precursor) in the presence of forms the ketone intermediate.
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Key Data :
Parameter Value Yield 70% Reaction Time 6 h
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Reduction and Oxidation :
Method 3: Thiomethylation via BF₃·SMe₂
The use of as a dual Lewis acid and thiomethylating agent enables direct sulfur incorporation (Paper I, II in).
Reaction Scheme:
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Functionalization of 5-Trifluoromethylbenzoic Acid :
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Thiomethylation :
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Treatment with introduces the methylthio group at position 3 via electrophilic substitution.
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Key Data :
Parameter Value Yield 68% Regioselectivity >95% para
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Deprotection :
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Hydrolysis with regenerates the carboxylic acid.
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Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Regioselectivity |
|---|---|---|---|---|
| Suzuki-Miyaura | 82% | High | Moderate | Excellent |
| Friedel-Crafts | 70% | Low | Low | Moderate |
| BF₃·SMe₂ Thiomethylation | 68% | Moderate | High | High |
Emerging Strategies and Innovations
Recent advances in C–H functionalization offer promising alternatives:
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions, although this is less common.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Partially or fully reduced trifluoromethyl derivatives.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in drug development, particularly as a precursor or intermediate in the synthesis of pharmaceuticals. Its structural features allow for modifications that can lead to enhanced biological activity.
Case Study: Antitubercular Agents
Recent research has highlighted the synthesis of derivatives from compounds similar to 3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid for use as antitubercular agents. The benzothiazinone class, which includes compounds synthesized from trifluoromethylbenzoic acids, has been effective against Mycobacterium tuberculosis. Compounds like BTZ043 and PBTZ169 have progressed to clinical trials, indicating a promising therapeutic avenue .
Materials Science
Due to its unique chemical structure, this compound is also investigated for applications in materials science, particularly in the development of polymers and coatings.
The compound can be utilized as a building block in synthesizing functional materials such as sensors and catalysts. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor technology.
Case Study: Catalytic Applications
Research has shown that derivatives of trifluoromethylbenzoic acids can act as ligands in coordination chemistry, facilitating reactions that require specific catalytic pathways. For instance, the incorporation of this compound into catalytic systems can enhance reaction selectivity and efficiency .
Environmental Applications
The environmental impact of fluorinated compounds is a growing area of research. Studies have suggested that compounds like this compound can be used in environmental monitoring due to their stability and detectability in various matrices.
Table 2: Environmental Stability Data
| Parameter | Value |
|---|---|
| Degradation Half-life | > 30 days in aqueous systems |
| Detection Limit | 0.1 µg/L |
Mechanism of Action
The mechanism of action of 3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can participate in redox reactions .
Comparison with Similar Compounds
Substituent Variations in Trifluoromethylbenzoic Acid Derivatives
The following table highlights key structural analogs and their properties:
*Calculated molecular weight based on formula.
Key Structural and Functional Differences
In contrast, carboxy (-COOH) or imidazole substituents (e.g., 3-(4-Carboxyphenyl)-5-trifluoromethylbenzoic acid and 3-(4-Methylimidazol-1-yl)-5-trifluoromethylbenzoic acid ) introduce hydrogen-bonding capabilities, broadening applications in catalysis or metalloorganic frameworks. Chlorine substituents (e.g., 3',4'-Dichloro analog ) increase molecular weight and lipophilicity, favoring membrane permeability in drug candidates.
Acidity and Solubility: The trifluoromethyl (-CF₃) group lowers pKa values compared to non-fluorinated analogs, enhancing solubility in polar solvents. However, methylthio (-SMe) and chloro (-Cl) groups reduce aqueous solubility due to increased hydrophobicity .
Applications :
- Pharmaceutical Intermediates : The dichloro derivative (CAS 1261930-84-0) is prioritized in agrochemical and antiviral research due to its stability and halogen-mediated bioactivity .
- Materials Science : The carboxy-substituted analog (CAS 1261975-94-3) is used in polymer crosslinking and functional material synthesis .
- Discontinued Status : The parent compound’s discontinuation may stem from synthetic complexity or competition with more stable analogs (e.g., imidazole or carboxy derivatives) .
Comparative Performance in Research
- Thermal Stability : Chlorinated derivatives (e.g., 3',4'-Dichloro analog) exhibit higher thermal stability (~250°C decomposition) compared to methylthio or methoxycarbonyl variants, which degrade below 200°C .
- Biological Activity : The imidazole-containing analog (Apollo Scientific) shows enhanced inhibitory activity in kinase assays, likely due to nitrogen’s coordination ability .
- Synthetic Accessibility : Carboxy and methoxycarbonyl derivatives are more straightforward to functionalize via esterification or amidation, unlike the methylthio variant, which requires specialized thiolation protocols .
Biological Activity
3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C11H8F3O2S
- Molecular Weight : 279.24 g/mol
- IUPAC Name : 3-(4-methylthiophenyl)-5-(trifluoromethyl)benzoic acid
This compound features a trifluoromethyl group and a methylthio group, which are significant for its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity. The presence of the methylthio group may also contribute to this effect by increasing lipophilicity, facilitating membrane penetration in microbial cells. A study demonstrated that derivatives of benzoic acid with similar structural motifs showed significant activity against various bacterial strains, suggesting potential applications in treating infections.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes. For instance, compounds that share structural similarities have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The inhibition of COX-1 and COX-2 is particularly relevant for developing anti-inflammatory drugs .
Case Study 1: Antibacterial Activity
In a comparative study of various benzoic acid derivatives, this compound was evaluated for its antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity. The study highlighted the need for further modifications to enhance potency .
Case Study 2: Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory properties of this compound in a rat model of arthritis. The administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting that it may modulate inflammatory pathways effectively. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C11H8F3O2S |
| Molecular Weight | 279.24 g/mol |
| Antibacterial MIC (S. aureus) | 32 µg/mL |
| Anti-inflammatory Effect | Significant reduction in edema |
Q & A
Q. What are the common synthetic routes for 3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with functionalization of a benzoic acid core. A plausible route includes:
- Trifluoromethylation : Introduce the trifluoromethyl group using agents like trifluoromethyl iodide under catalytic conditions .
- Methylthiophenyl coupling : Employ Suzuki-Miyaura or Ullmann coupling to attach the 4-methylthiophenyl moiety to the benzoic acid scaffold.
- Optimization : Adjust solvent polarity (e.g., DMF or THF), temperature (60–120°C), and catalysts (e.g., Pd-based for coupling). Purification via recrystallization or column chromatography is critical for purity .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound in academic research?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection .
- Elemental Analysis : Verify empirical formula accuracy .
Q. How should researchers handle and store this compound to ensure stability during experimental workflows?
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent degradation of the trifluoromethyl and thioether groups.
- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis. For biological assays, dissolve in DMSO (dry stocks) and avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. What strategies can be employed to optimize the synthesis of this compound for high-throughput applications?
- Continuous Flow Reactors : Enhance reaction efficiency and scalability by optimizing residence time and reagent mixing .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from hours to minutes) for coupling steps .
- Catalytic Systems : Screen palladium/ligand combinations (e.g., XPhos/Pd(OAc)) to improve coupling yields and reduce catalyst loading .
Q. How can structure-activity relationship (SAR) studies be designed using this compound as a lead to explore biological activity?
- Substituent Variation : Synthesize analogs by modifying the methylthiophenyl group (e.g., replacing with halogens or electron-withdrawing groups) to assess impact on target binding .
- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical interactions (e.g., hydrogen bonding via the carboxylic acid group) .
- In Vitro Assays : Test derivatives against enzyme targets (e.g., kinases or proteases) to correlate structural changes with inhibitory potency .
Q. What experimental approaches are used to investigate interaction mechanisms between this compound and biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) with immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.
- Mutagenesis Studies : Identify key residues in the target protein by substituting amino acids and assessing binding affinity changes .
Q. How can researchers resolve contradictions in reported biological activities of derivatives across studies?
- Meta-Analysis : Compare assay conditions (e.g., buffer pH, co-solvents) that may alter compound solubility or stability .
- Orthogonal Validation : Use multiple assays (e.g., enzymatic inhibition and cell-based viability) to confirm activity trends.
- Structural Elucidation : Perform co-crystallization studies to verify binding modes and rule out off-target effects .
Q. What computational modeling methods predict the reactivity or binding affinity of this compound in drug discovery?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO) to predict reactivity in synthetic steps .
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over time to assess binding stability.
- Machine Learning (ML) : Train models on existing SAR data to prioritize high-potential analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
